molecular formula C10H14OS B7974244 3-(Butylsulfanyl)phenol CAS No. 756895-79-1

3-(Butylsulfanyl)phenol

Cat. No.: B7974244
CAS No.: 756895-79-1
M. Wt: 182.28 g/mol
InChI Key: JRZNJRDJCPPUIG-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)phenol is an organic compound characterized by a phenol group substituted with a butylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a butylthiol. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution. The reaction is carried out in a suitable solvent like dimethyl sulfoxide or ethanol under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. The choice of raw materials and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Butylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents like lithium aluminum hydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Formation of butylsulfinylphenol or butylsulfonylphenol.

    Reduction: Formation of 3-(butylsulfanyl)cyclohexanol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

3-(Butylsulfanyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The butylsulfanyl group can interact with hydrophobic regions of biological membranes, altering their properties. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    3-(Methylsulfanyl)phenol: A similar compound with a methylsulfanyl group instead of a butylsulfanyl group.

    3-(Ethylsulfanyl)phenol: A compound with an ethylsulfanyl group.

Uniqueness: 3-(Butylsulfanyl)phenol is unique due to the presence of the butylsulfanyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-butylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZNJRDJCPPUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315582
Record name 3-(Butylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756895-79-1
Record name 3-(Butylthio)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756895-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Butylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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